4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Overview
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine” is a chemical compound with the molecular formula C12H18BNO2 . It is a colorless to yellow liquid or semi-solid or solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring attached to a boron atom, which is part of a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 219.09 . The compound is stable under inert gas and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has been studied for its role in the synthesis of various compounds. Huang et al. (2021) explored the synthesis of boric acid ester intermediates, confirming their structures through spectroscopy and X-ray diffraction. The molecular structures were further analyzed using Density Functional Theory (DFT), demonstrating consistency with crystal structures (Huang et al., 2021).
Crystallographic and Conformational Analyses
- Studies by Liao et al. (2022) and Wu et al. (2021) involved single-crystal measurements and conformational analysis of compounds containing the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. Their research focused on understanding the molecular structures and physicochemical properties, providing insights into the molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022), (Wu et al., 2021).
Borylation Processes
- Research by Takagi and Yamakawa (2013) investigated the borylation of aryl bromides, employing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. They explored palladium-catalyzed borylation, demonstrating its effectiveness especially in the presence of sulfonyl groups (Takagi & Yamakawa, 2013).
Luminescent and Polymer Applications
- Studies by Welterlich et al. (2012) and Cheon et al. (2005) showcased the use of compounds with the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group in creating deeply colored polymers and luminescent materials. These researches opened up possibilities for using such compounds in advanced material science, particularly in the fields of photonics and electronics (Welterlich et al., 2012), (Cheon et al., 2005).
Safety and Hazards
The compound is classified as a warning under the GHS classification. It may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .
Mode of Action
The mode of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is likely related to its ability to participate in borylation reactions . In these reactions, a boron atom from the dioxaborolane group is transferred to another molecule, often under the influence of a catalyst .
Biochemical Pathways
It’s worth noting that the compound’s boron-containing group can be used to introduce boron atoms into other molecules . This can be significant in the synthesis of boronic acids and their derivatives, which have important roles in various biochemical processes
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-13-7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGODOIZAKSPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671660 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863422-41-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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